molecular formula C12H16ClF3N2O2 B2811631 3-amino-N-methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}propanamide hydrochloride CAS No. 1909319-24-9

3-amino-N-methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}propanamide hydrochloride

Cat. No.: B2811631
CAS No.: 1909319-24-9
M. Wt: 312.72
InChI Key: GNJGXHJJIMVZIN-UHFFFAOYSA-N
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Description

“3-amino-N-methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}propanamide hydrochloride” is a chemical compound with the CAS No. 1909319-24-9 . It has a molecular weight of 312.72 and a molecular formula of C12H16ClF3N2O2 .


Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propanamide group through a methyl bridge . The presence of the trifluoromethoxy group may influence the compound’s reactivity and physical properties.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 312.72 . Other physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available resources .

Scientific Research Applications

Synthesis and Materials Science

A study conducted by García-Martín et al. (2001) on "PREPARATION AND REACTIVITY OF SOME 3-DEOXY-D-ALTRONIC ACID DERIVATIVES" explored the synthesis and reactivity of 3-amino-3-deoxy-2,4,5,6-tetra-O-methyl-D-altronic acid hydrochloride. This compound served as a key intermediate in the preparation of poly[(2S,3R)-2-methoxy-3-(D-erythro-trimethoxypropyl)propanamide], a chiral nylon 3 analog. The study details an alternative synthetic route to this amino acid and discusses the unexpected reactivity of some of its 3-deoxy derivatives, emphasizing the compound's significance in materials science and polymer chemistry (García-Martín, Báñez, & Galbis, 2001).

Pharmacokinetics and Metabolism

In the realm of pharmacology, Wu et al. (2006) examined the "PHARMACOKINETICS AND METABOLISM OF A SELECTIVE ANDROGEN RECEPTOR MODULATOR IN RATS," focusing on a compound within the same chemical family. Their research offers insights into the ideal pharmacokinetic characteristics of propanamides in preclinical studies, including absorption, clearance, and metabolic profiling. This highlights the compound's potential therapeutic applications and its role in the development of new drugs (Wu et al., 2006).

Neuropharmacology

A neurokinin-1 receptor antagonist described by Harrison et al. (2001) provides a case study for clinical applications in emesis and depression. This compound demonstrates high affinity and oral activity, showcasing the chemical's potential in neuropharmacological research and its relevance for developing treatments for neurological conditions (Harrison et al., 2001).

Antimicrobial and Anticancer Activity

Research on substituted phenyl azetidines and aminoacetamides reveals the antimicrobial and anticancer potential of compounds within this chemical class. Studies by Doraswamy & Ramana (2013) and El Rayes et al. (2019) delve into the synthesis and characterization of these compounds, underscoring their significance in the development of new therapeutic agents against microbial infections and cancer (Doraswamy & Ramana, 2013); (El Rayes et al., 2019).

Mechanism of Action

Mode of Action

The trifluoromethoxy group may enhance the compound’s binding affinity to its targets .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound . For instance, certain conditions may enhance or inhibit the compound’s interaction with its targets.

Disclaimer: This information is based on the current state of scientific knowledge and may be subject to change as new research emerges .

Properties

IUPAC Name

2-(aminomethyl)-N-methyl-3-[4-(trifluoromethoxy)phenyl]propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O2.ClH/c1-17-11(18)9(7-16)6-8-2-4-10(5-3-8)19-12(13,14)15;/h2-5,9H,6-7,16H2,1H3,(H,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJGXHJJIMVZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(CC1=CC=C(C=C1)OC(F)(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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